tetracosaaluminium dibismuth (nonadeca)oxide icosasilicate
tetracosaaluminium dibismuth (nonadeca)oxide icosasilicate
Brand Name:
Vulcanchem
CAS No.:
100209-16-3
VCID:
VC0017592
InChI:
InChI=1S/24Al.2Bi.20O5Si2.19O/c;;;;;;;;;;;;;;;;;;;;;;;;;;20*1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;/q26*+3;39*-2
SMILES:
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Bi+3].[Bi+3]
Molecular Formula:
Al24Bi2O79Si20
Molecular Weight:
2891.180272
tetracosaaluminium dibismuth (nonadeca)oxide icosasilicate
CAS No.: 100209-16-3
Main Products
VCID: VC0017592
Molecular Formula: Al24Bi2O79Si20
Molecular Weight: 2891.180272
CAS No. | 100209-16-3 |
---|---|
Product Name | tetracosaaluminium dibismuth (nonadeca)oxide icosasilicate |
Molecular Formula | Al24Bi2O79Si20 |
Molecular Weight | 2891.180272 |
IUPAC Name | tetracosaaluminum;dibismuth;oxido-[oxido(oxo)silyl]oxy-oxosilane;oxygen(2-) |
Standard InChI | InChI=1S/24Al.2Bi.20O5Si2.19O/c;;;;;;;;;;;;;;;;;;;;;;;;;;20*1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;/q26*+3;39*-2 |
SMILES | [O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[O-][Si](=O)O[Si](=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Bi+3].[Bi+3] |
PubChem Compound | 71300799 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume